OxySens Green DCDHFDA, SE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

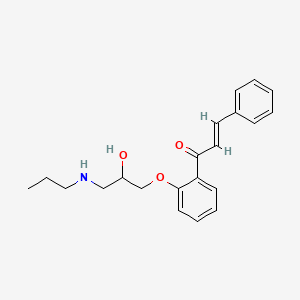

OxySens Green DCDHFDA, SE, also known as 2’,7’-dichlorodihydrofluorescein diacetate, succinimidyl ester, is a cell-permeable, amine-reactive reagent. It is widely used in scientific research for its ability to detect reactive oxygen species (ROS) within living cells. The compound is non-fluorescent until it reacts with ROS, at which point it becomes fluorescent, allowing researchers to measure ROS levels using fluorescence microscopy or plate readers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OxySens Green DCDHFDA, SE involves the reaction of 2’,7’-dichlorodihydrofluorescein diacetate with succinimidyl ester. The reaction typically occurs under mild conditions, often in the presence of a base to facilitate the esterification process. The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide, and the product is purified using techniques like column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research applications.

Chemical Reactions Analysis

Types of Reactions

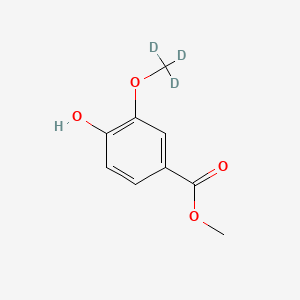

OxySens Green DCDHFDA, SE primarily undergoes oxidation reactions. When it enters a cell, it is cleaved by cellular esterases to form 2’,7’-dichlorodihydrofluorescein, which is then oxidized by ROS to form the fluorescent compound 2’,7’-dichlorofluorescein.

Common Reagents and Conditions

The oxidation reaction of this compound typically occurs in the presence of ROS, which are generated within the cell under conditions of oxidative stress. The reaction does not require any external reagents, as the cellular environment provides the necessary conditions for the reaction to occur.

Major Products

The major product formed from the oxidation of this compound is 2’,7’-dichlorofluorescein, a highly fluorescent compound that can be easily detected using fluorescence-based techniques.

Scientific Research Applications

OxySens Green DCDHFDA, SE is extensively used in various fields of scientific research:

Chemistry: It is used to study oxidative processes and the effects of antioxidants.

Biology: Researchers use it to investigate the role of ROS in cellular processes such as apoptosis, cell signaling, and aging.

Medicine: It is employed in the study of diseases associated with oxidative stress, including cancer, neurodegenerative diseases, and cardiovascular disorders.

Industry: The compound is used in the development and testing of new drugs and therapeutic agents that target oxidative stress.

Mechanism of Action

OxySens Green DCDHFDA, SE exerts its effects through a series of intracellular reactions. Once inside the cell, it is cleaved by esterases to form 2’,7’-dichlorodihydrofluorescein. This compound is then oxidized by ROS to form 2’,7’-dichlorofluorescein, which emits fluorescence. The intensity of the fluorescence signal is proportional to the amount of ROS present within the cell, allowing researchers to quantify ROS levels and study their effects on cellular processes.

Comparison with Similar Compounds

OxySens Green DCDHFDA, SE is unique in its ability to detect ROS within living cells with high sensitivity and specificity. Similar compounds include:

Dihydroethidium (DHE): Another ROS-sensitive fluorescent probe, but it primarily detects superoxide anions.

MitoSOX Red: A mitochondrial-targeted ROS probe that specifically detects superoxide in the mitochondria.

Amplex Red: A probe used to detect hydrogen peroxide, another type of ROS.

This compound stands out due to its broad applicability in detecting various types of ROS and its ability to provide quantitative measurements of ROS levels within living cells.

Properties

CAS No. |

216964-01-1 |

|---|---|

Molecular Formula |

C28H19Cl2NO9 |

Molecular Weight |

584.36 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.